
7-Chlorophthalide
Overview
Description
7-Chlorophthalide is an organic compound with the molecular formula C8H5ClO2 and a molecular weight of 168.58 g/mol . It belongs to the class of phthalides, which are characterized by a benzofuranone structure. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes at the molecular and cellular levels . .
Biochemical Pathways
The compound’s effect on these pathways and their downstream effects remains a topic of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chlorophthalide are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Understanding the ADME properties of this compound would provide valuable insights into its pharmacokinetic behavior .
Result of Action
Some studies suggest potential effects on cell cycle regulation and apoptosis , but these findings need to be confirmed and expanded upon in future research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chlorophthalide can be synthesized through the chlorination of o-toluic acid at temperatures ranging from 30°C to 260°C . The chlorination process involves the introduction of chlorine atoms into the o-toluic acid molecule, resulting in the formation of this compound. This method is efficient and yields a high-purity product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes using specialized equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorophthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalides depending on the reagents used.
Scientific Research Applications
7-Chlorophthalide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phthalide: A structurally related compound with a benzofuranone core.
3-Chlorophthalide: Another chlorinated derivative of phthalide.
2-Bromophthalide: A brominated analog with similar chemical properties.
Uniqueness: 7-Chlorophthalide is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to other phthalides. This uniqueness makes it valuable for specialized research applications and industrial processes .
Properties
IUPAC Name |
7-chloro-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCTHJTJUDDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305769 | |
Record name | 7-CHLOROPHTHALIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-45-9 | |
Record name | 7-Chlorophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70097-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorophthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070097459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70097-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-CHLOROPHTHALIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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